3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a furan ring attached to the pyrazole core makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-furyl hydrazine with 3-methyl-2-butanone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control of reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid or sodium hydroxide can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furyl-pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrazole core can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)acrylic acid: Another furan-containing compound with different chemical properties and applications.
2-Furylacetic acid: Similar structure but different functional groups and reactivity.
5-Methyl-2-furoic acid: Contains a furan ring with different substitution patterns.
Uniqueness
3-(2-Furyl)-4-methyl-1H-pyrazol-5-amine is unique due to the combination of the furan ring and pyrazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(furan-2-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-5-7(10-11-8(5)9)6-3-2-4-12-6/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
BTAQSJUXLQQWPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CO2 |
Origin of Product |
United States |
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